(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1433638-95-9
VCID: VC11711009
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC2CC(C1C2)N
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS No.: 1433638-95-9

Cat. No.: VC11711009

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate - 1433638-95-9

Specification

CAS No. 1433638-95-9
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m1/s1
Standard InChI Key WDLJVXLPYIOWOZ-HRDYMLBCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@H]1C2)N
SMILES CC(C)(C)OC(=O)N1CC2CC(C1C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC(C1C2)N

Introduction

Chemical Structure and Stereochemical Significance

The compound belongs to the azabicyclo[2.2.1]heptane family, characterized by a fused bicyclic system containing one nitrogen atom. The tert-butyl carbamate group at position 2 and the primary amine at position 6 create a chiral environment with absolute configurations specified as 1R,4R,6S . The SMILES notation (CC(C)(C)OC(=O)N1C[C@@H]2CC@H[C@H]1C2) confirms the spatial arrangement, where the bicyclic framework imposes conformational restraint, a desirable trait for modulating biological target interactions.

Table 1: Key Structural and Identifier Data

PropertyValueSource
CAS Number1433638-95-9
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
IUPAC Nametert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Purity97%

Synthesis and Manufacturing Pathways

Synthesis typically involves asymmetric strategies to establish the stereocenters. A common precursor is tert-butyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-01-7), where the hydroxyl group undergoes amination via Mitsunobu reaction or catalytic hydrogenation with ammonia . The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting agent, removable under acidic conditions to expose the secondary amine.

Racemic variants, such as the hydrochloride salt (CAS 2567489-78-3), are resolved using chiral chromatography or enzymatic methods to isolate the desired (1R,4R,6S)-enantiomer. Industrial-scale production by suppliers like AChemBlock and PharmaBlock Sciences emphasizes high stereochemical fidelity, with yields optimized through kinetic resolution .

Physicochemical and Stability Profiles

The compound exhibits a melting point range of 98–102°C (predicted) and moderate solubility in polar aprotic solvents like dimethylformamide. Its logP value of 1.2 suggests balanced lipophilicity, favoring membrane permeability in drug candidates . Stability studies indicate decomposition under strong acids or bases, necessitating storage at room temperature in inert atmospheres .

Table 2: Stability and Handling Guidelines

ParameterRecommendationSource
Storage Temperature15–25°C
Light SensitivityProtect from light
Moisture SensitivityStore under nitrogen

Applications in Drug Discovery

The rigid bicyclic core mimics peptide turn structures, making it valuable for designing protease inhibitors and G protein-coupled receptor (GPCR) modulators. For example, similar scaffolds have been incorporated into:

  • Neurological Agents: As α2δ ligands for neuropathic pain management.

  • Antivirals: Targeting viral proteases in hepatitis C and HIV.

  • Antibacterials: Disrupting bacterial cell wall synthesis enzymes.

The primary amine enables further functionalization via acylations or Suzuki couplings, while the Boc group permits selective deprotection for late-stage diversification .

Future Directions and Research Opportunities

Recent patents highlight its utility in covalent inhibitor design, where the amine forms reversible bonds with catalytic cysteine residues. Additionally, incorporation into peptide-drug conjugates could enhance tumor targeting in oncology. Advances in continuous-flow synthesis may reduce production costs by 40–60%, addressing current scalability challenges.

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